1-methyl-6,7-dihydro-1H-indazol-5(4H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-methyl-6,7-dihydro-4H-indazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-10-8-3-2-7(11)4-6(8)5-9-10/h5H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MROQHXYFRGTYHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CC(=O)CC2)C=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1 Methyl 6,7 Dihydro 1h Indazol 5 4h One and Its Analogues
Cyclization and Annulation Strategies for the Indazolone Core
The formation of the indazolone core is the cornerstone of synthesizing 1-methyl-6,7-dihydro-1H-indazol-5(4H)-one and its analogues. Various cyclization and annulation strategies have been developed to efficiently construct this bicyclic system.
Hydrazine-Mediated Cyclocondensation with Ketone Derivatives
A prevalent and classical method for the synthesis of the 4,5,6,7-tetrahydro-1H-indazole scaffold is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. beilstein-journals.org In the context of this compound, this typically involves the reaction of 1,3-cyclohexanedione (B196179) with methylhydrazine. wikipedia.org This reaction proceeds through the initial formation of a hydrazone intermediate, which then undergoes intramolecular cyclization with the loss of a water molecule to yield the final indazolone product. The reaction is often catalyzed by acid and can be carried out in various solvents, including ethanol (B145695). nih.gov
The use of substituted 1,3-cyclohexanediones allows for the synthesis of a variety of analogues. For instance, the reaction of dimedone (5,5-dimethyl-1,3-cyclohexanedione) with various hydrazines is a well-established method for producing the corresponding 4,4-dimethyl-substituted tetrahydroindazolones. jmchemsci.com A key consideration in reactions involving unsymmetrical hydrazines like methylhydrazine is the potential for the formation of regioisomers (1-methyl vs. 2-methyl indazoles). beilstein-journals.orgjmchemsci.com The regioselectivity of the cyclization can be influenced by factors such as the steric and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions. jmchemsci.com
Table 1: Examples of Hydrazine-Mediated Cyclocondensation for Indazolone Synthesis
| 1,3-Dicarbonyl Precursor | Hydrazine Derivative | Product | Reference |
|---|---|---|---|
| 1,3-Cyclohexanedione | Methylhydrazine | This compound | wikipedia.org |
| Dimedone | Phenylhydrazine | 4,4-Dimethyl-1-phenyl-6,7-dihydro-1H-indazol-5(4H)-one | jmchemsci.com |
| Multi-substituted cyclohexanone | Hydrazine hydrate | 1-(4,5,6,7-tetrahydro-6-hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl-1H-indazol-5-yl)ethanone | jmchemsci.com |
Intramolecular Cyclization and Ring Closure Reactions
Intramolecular cyclization represents another strategic approach to the indazolone core. These methods often involve the pre-formation of a suitable acyclic or partially cyclized intermediate that already contains the necessary atoms for the pyrazole (B372694) ring. For instance, the intramolecular cyclization of hydrazones derived from appropriately functionalized ketones can lead to the formation of the indazole ring system. nih.gov
A more advanced strategy involves the intramolecular cyclization of enaminones. nih.gov In this approach, a β-enamino diketone can undergo cyclization to form a fused heterocyclic system. nih.gov While direct application to this compound from a pre-formed enaminone is a plausible synthetic route, the literature more commonly describes the in-situ formation of such intermediates during cyclocondensation reactions. The versatility of this approach lies in the ability to introduce a variety of substituents on the nitrogen atom of the enaminone, which would ultimately become the N1-substituent of the indazolone ring. Gold-catalyzed intramolecular cyclization of N-propargylic β-enaminones has also been reported for the synthesis of related heterocyclic systems, showcasing the potential of metal-catalyzed ring closure reactions. figshare.com
Multicomponent Reaction (MCR) Approaches to Dihydroindazolones
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single synthetic operation. nih.govnih.gov For the synthesis of dihydroindazolone derivatives, MCRs can be designed to bring together three or more reactants to construct the target scaffold. A common MCR strategy for related pyrazole systems involves the reaction of a β-keto ester, an aldehyde, and a hydrazine. beilstein-journals.org
Extrapolating this to the synthesis of this compound analogues, a potential three-component reaction could involve a 1,3-cyclohexanedione derivative, an aldehyde, and methylhydrazine. For example, the reaction of 1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one with 4-methylbenzaldehyde (B123495) in the presence of a base is a documented synthesis, although this is a post-modification of a pre-formed indazolone rather than a de novo MCR synthesis of the core. jmchemsci.com The development of true MCRs for the direct synthesis of diversely substituted 6,7-dihydro-1H-indazol-5(4H)-ones remains an area of active research, promising streamlined access to libraries of these compounds for further investigation. researchgate.net
Precursor Functionalization and Strategic Intermediate Derivatization
The choice and functionalization of the starting materials are critical for the successful synthesis of this compound and its analogues. Strategic derivatization of key intermediates allows for the introduction of desired substituents and influences the course of the cyclization reactions.
Exploiting Cyclohexanedione Derivatives in Synthesis
1,3-Cyclohexanedione and its derivatives are fundamental building blocks for the synthesis of tetrahydroindazolones. wikipedia.orgresearchgate.net The reactivity of the dicarbonyl moiety and the acidic methylene (B1212753) group between them allows for a variety of chemical transformations. journalcra.com The parent 1,3-cyclohexanedione can be synthesized through the semi-hydrogenation of resorcinol. wikipedia.org
Substitution on the cyclohexane (B81311) ring can be achieved by starting with appropriately substituted cyclohexanedione precursors. For example, 2-methyl-1,3-cyclohexanedione is a key precursor for introducing a methyl group at a position adjacent to the carbonyl in the final indazolone product. orgsyn.org The synthesis of 2-methyl-1,3-cyclohexanedione can be accomplished by the methylation of 1,3-cyclohexanedione (dihydroresorcinol) using methyl iodide in the presence of a base. orgsyn.org The use of these substituted precursors in cyclocondensation reactions with hydrazines provides a direct route to a wide range of indazolone analogues with varying substitution patterns on the carbocyclic ring.
Table 2: Synthesis of Key Cyclohexanedione Precursors
| Precursor | Starting Material(s) | Key Reagents | Reference |
|---|---|---|---|
| 1,3-Cyclohexanedione | Resorcinol | H₂, Catalyst | wikipedia.org |
| 2-Methyl-1,3-cyclohexanedione | 1,3-Cyclohexanedione | Methyl iodide, Base | orgsyn.org |
Role of β-Keto Aldehyde (Hydroxymethylene) Intermediates
The functionalization of the C2 position of the 1,3-cyclohexanedione ring is a key strategy for introducing substituents and modulating the reactivity of the precursor. The introduction of a formyl group at this position creates a β-keto aldehyde equivalent, specifically a 2-(hydroxymethylene)cyclohexane-1,3-dione intermediate. These intermediates are highly reactive and can readily undergo cyclization with hydrazines.
The synthesis of 2-formyl-1,3-cyclohexanedione can be achieved through various formylation methods. The reaction of these hydroxymethylene intermediates with methylhydrazine would proceed via condensation with the formyl group followed by cyclization with one of the ketone groups to furnish the this compound. This approach offers a distinct advantage in controlling the regioselectivity of the cyclization, as the initial reaction with the more reactive aldehyde group directs the subsequent ring closure. The use of such activated intermediates is a powerful tool in the synthesis of complex heterocyclic systems. nih.gov
Capture and Transformation of Reactive Species
The synthesis of indazole and indazolone cores often proceeds through highly reactive intermediates that are generated in situ and immediately trapped in intramolecular reactions to form the desired heterocyclic system. These methods are elegant and efficient, often telescoping multiple synthetic steps into a single operation.
One prominent strategy involves the use of o-nitrosobenzaldehydes as key reactive intermediates. These species can be generated in situ from o-nitrobenzyl alcohols through photochemical methods or base-mediated conversions. organic-chemistry.org Once formed, the o-nitrosobenzaldehyde readily undergoes cyclization reactions. For instance, its reaction with primary alkyl amines provides a concise, one-step route to indazolones. organic-chemistry.org This transformation highlights the capture of a transient nitroso species to construct the indazolone skeleton.
Transition-metal catalysis offers another powerful avenue for the formation of functionalized indazoles via the capture of reactive organometallic species. Rhodium-catalyzed sequential C–H bond activation and intramolecular cascade annulation is a notable example. nih.gov In this process, a rhodacycle intermediate is typically formed from a starting material like an ethyl benzimidate. nih.gov This organometallic species then undergoes migratory insertion with a coupling partner, such as a nitrosobenzene, leading to a six-membered rhodacycle. nih.gov Subsequent reductive elimination and other transformations yield the final 1H-indazole product. The entire cascade relies on the controlled formation and reaction of these transient rhodacycle intermediates. nih.gov
Similarly, silver(I)-mediated intramolecular oxidative C–H amination has been employed to synthesize 1H-indazoles from arylhydrazones. nih.gov This process, often assisted by a co-oxidant like copper(II) acetate, proceeds through a reactive intermediate generated by the activation of a C-H bond, which then undergoes intramolecular amination to forge the N-N bond of the indazole ring. nih.gov
These methodologies underscore the importance of generating and controlling reactive species to build complex heterocyclic frameworks efficiently.
Regioselective Synthesis of Substituted this compound Analogues
A significant challenge in the synthesis of substituted indazoles, including analogues of this compound, is achieving regioselectivity, particularly during N-alkylation or N-acylation. beilstein-journals.orgnih.gov The indazole ring possesses two nucleophilic nitrogen atoms (N1 and N2), and reactions with electrophiles can lead to a mixture of regioisomers. beilstein-journals.org The development of methods that selectively target one nitrogen over the other is of paramount importance for synthesizing structurally defined molecules.
The regiochemical outcome of N-alkylation is highly dependent on the reaction conditions, including the base, solvent, and the nature of the electrophile. beilstein-journals.org For instance, the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate with isopropyl iodide in the presence of sodium hydride (NaH) in DMF yields a mixture of N1 and N2 substituted products. beilstein-journals.org However, by carefully selecting the reagents, high regioselectivity can be achieved. Studies have shown that using specific bases can direct the alkylation to either the N1 or N2 position. beilstein-journals.org For example, high N1-selectivity has been observed when using NaH in THF with certain electron-deficient indazoles. beilstein-journals.org Density Functional Theory (DFT) calculations have suggested that chelation between the cation (e.g., from the base), the N2-atom, and a nearby substituent can direct the electrophile to the N1 position. beilstein-journals.org
The synthesis of N-methyl-tetrahydro-5H-indazol-5-one isomers illustrates this challenge. The cyclization of 7-(hydroxymethylene)-1,4-dioxaspiro organic-chemistry.orgresearchgate.netdecan-8-one with methylhydrazine was found to predominantly yield the N2-methyl isomer after deprotection, a finding that contrasted with some literature reports and was confirmed by NMR and X-ray crystallography. researchgate.net
For the closely related 1,5,6,7-tetrahydro-4H-indazol-4-one scaffold, the molecule exists in two tautomeric forms. nih.gov Alkylation and acylation reactions on this system often result in a mixture of the two corresponding N1 and N2 isomers, with the ratio being influenced by the solvent, reaction medium, and the specific reactant used. nih.gov Researchers have successfully characterized and separated these isomer pairs to evaluate their biological activity independently. nih.gov
A regiospecific approach to synthesizing N-methyl-5-(1H-indol-2-yl)-6,7-dihydro-2H-indazole isomers has also been reported. The 1-methyl isomer was prepared via a palladium-catalyzed Suzuki coupling between 5-bromo-1-methyl-6,7-dihydro-1H-indazole and an indole-2-boronate. researchgate.net In contrast, the 2-methyl regioisomer was synthesized through a different pathway involving the addition of a lithium indolyl species to 2-methyl-2,4,6,7-tetrahydro-indazol-5-one, followed by dehydration. researchgate.net These distinct synthetic routes provide unambiguous access to each regioisomer.
The following table summarizes findings on the regioselective alkylation of a model indazole substrate, highlighting the influence of reaction conditions on the product distribution.
| Substrate | Electrophile | Base | Solvent | Major Product | Yield (%) | Reference |
| Methyl 5-bromo-1H-indazole-3-carboxylate | Isopropyl Iodide | NaH | DMF | Mixture of N1 & N2 | 38 (total) | beilstein-journals.org |
| Methyl 5-bromo-1H-indazole-3-carboxylate | Various Alcohols | (Mitsunobu conditions) | THF | N2-isomer | >84 | beilstein-journals.org |
| Methyl 5-bromo-1H-indazole-3-carboxylate | Various Alcohols | Cs₂CO₃ / PPh₃ / I₂ | Toluene | N1-isomer | >84 | beilstein-journals.org |
| 1,5,6,7-Tetrahydro-4H-indazol-4-one | Acyl/Alkyl Halides | Various | Various | Mixture of N1 & N2 | Variable | nih.gov |
These examples demonstrate that through the rational selection of synthetic methods and careful control of reaction parameters, chemists can successfully navigate the challenge of regioselectivity in the functionalization of indazole systems.
Comprehensive Spectroscopic and Crystallographic Characterization of 1 Methyl 6,7 Dihydro 1h Indazol 5 4h One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of 1-methyl-6,7-dihydro-1H-indazol-5(4H)-one would be expected to show distinct signals corresponding to the protons in the molecule. The N-methyl group would likely appear as a singlet. The protons on the dihydro-indazolone ring would exhibit characteristic multiplets and couplings.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The carbonyl carbon of the ketone group would be expected to resonate at a characteristic downfield shift.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To definitively assign the proton and carbon signals and to elucidate the connectivity of the atoms within the molecule, two-dimensional NMR techniques would be indispensable.
COSY (Correlation Spectroscopy): Would reveal proton-proton coupling relationships.
HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms.
Application of Multinuclear NMR for Tautomeric Differentiation
For related indazole compounds, multinuclear NMR has been used to study tautomerism. acs.orgnih.gov Theoretical calculations on similar 1,5,6,7-tetrahydro-4H-indazol-4-ones indicate that different tautomeric forms can exist, and their relative stability can be assessed. researchgate.netmdpi.comnih.gov While the 1H-tautomer is often more stable, the presence of other tautomers in solution can sometimes be observed. researchgate.netresearchgate.net
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-resolution mass spectrometry is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (molecular formula C₈H₁₀N₂O), HRMS would be used to measure the exact mass of the molecular ion, which would then be compared to the calculated theoretical mass to confirm the molecular formula. While specific HRMS data for this compound is not available in the searched literature, this technique is standard for the characterization of new synthetic compounds. rsc.orgnih.gov
X-ray Crystallography for Precise Solid-State Structural Determination
Single-crystal X-ray crystallography provides the most definitive structural information for a molecule in the solid state, including bond lengths, bond angles, and crystal packing. While a crystal structure for this compound has not been reported in the searched literature, studies on other indazole derivatives have utilized this technique to determine their three-dimensional structures. nih.govmdpi.com Such an analysis for the title compound would unambiguously confirm its constitution and stereochemistry.
Crystal Structure Determination and Molecular Geometry
Following a comprehensive search of publicly available scientific literature and crystallographic databases, no specific experimental data from single-crystal X-ray diffraction studies for the compound this compound could be located. Detailed information regarding its crystal system, space group, unit cell dimensions, and atomic coordinates is therefore not available at this time.
For illustrative purposes, data from a structurally related compound, (E)-5-(4-methylbenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one, reveals a monoclinic crystal system with a C2/c space group. nih.govnih.gov However, it is crucial to note that the substitution at the 1-position (phenyl vs. methyl), the presence of a benzylidene group at the 5-position, and the different position of the keto group (4-one vs. 5-one) would lead to significant differences in the crystal packing and molecular geometry compared to the target compound.
Stereochemical Analysis: Torsion Angles and Molecular Conformations
Without experimental crystallographic data for this compound, a definitive analysis of its solid-state conformation and specific torsion angles is not possible. The conformation of the partially saturated six-membered ring is of particular interest. In related tetrahydro-indazolone structures, this ring has been observed to adopt conformations such as a distorted envelope. nih.govnih.gov
For instance, in the crystal structure of (E)-5-(4-methylbenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one, the non-aromatic six-membered ring adopts a distorted envelope conformation. nih.govnih.gov Torsion angles are critical in defining the three-dimensional shape of a molecule. In a study of (1H-indazol-1-yl)methanol derivatives, the torsion angles around the newly formed C-N bond were analyzed, though these are not directly comparable to the ring torsion angles of the target compound. researchgate.netnih.govnih.gov
The conformation of the tetrahydro-indazolone ring system is known to be flexible and can be influenced by the substituents present. nih.gov Computational studies on related systems could provide theoretical insights into the likely low-energy conformations of this compound, but experimental validation would be required.
Elucidation of Intermolecular Interactions and Supramolecular Assembly
The supramolecular assembly of a crystalline solid is dictated by the network of intermolecular interactions. For this compound, one would anticipate the presence of hydrogen bonding and other weaker interactions. The keto group at the 5-position could act as a hydrogen bond acceptor.
Similarly, studies on (1H-indazol-1-yl)methanol derivatives have shown the formation of dimers through intermolecular O–H⋯N hydrogen bonds. researchgate.netnih.govnih.gov While this compound lacks a hydroxyl group, the potential for C-H···O and C-H···N interactions, as well as van der Waals forces, would be the primary drivers of its supramolecular assembly. A definitive description, however, awaits experimental crystallographic analysis.
Chemical Reactivity and Synthetic Transformations of 1 Methyl 6,7 Dihydro 1h Indazol 5 4h One Derivatives
Electrophilic and Nucleophilic Modification Strategies
The 1-methyl-6,7-dihydro-1H-indazol-5(4H)-one ring system possesses both nucleophilic and electrophilic centers, allowing for a diverse range of modification strategies. The nitrogen atoms of the pyrazole (B372694) ring can act as nucleophiles, while the carbonyl group and the adjacent methylene (B1212753) groups are susceptible to electrophilic attack.
Electrophilic Reactions: The nitrogen at the 1-position is methylated, which precludes direct electrophilic attack at this site. However, the nitrogen at the 2-position can be a site for electrophilic substitution, although this is less common due to the existing N-methylation. More frequently, electrophilic substitution occurs at the carbon atoms of the ring. For instance, reactions with various electrophiles can lead to the introduction of functional groups at the C4 and C6 positions.
Nucleophilic Reactions: The carbonyl group at the 5-position is a primary site for nucleophilic attack. Reactions with organometallic reagents, such as Grignard reagents or organolithium compounds, can lead to the formation of tertiary alcohols. Furthermore, the hydrogen atoms on the carbon adjacent to the carbonyl group (C4) are acidic and can be removed by a base to form an enolate. This enolate can then react with various electrophiles in alkylation and acylation reactions.
A study on the reaction of NH-indazoles with formaldehyde (B43269) in aqueous hydrochloric acid demonstrated that the reaction proceeds via the formation of N1-CH2OH derivatives. nih.gov This highlights the nucleophilic character of the indazole nitrogen. In the case of 1-methyl substituted indazoles, while the N1 position is blocked, similar reactivity can be anticipated at the N2 position under certain conditions.
Redox Chemistry of the Dihydroindazolone Ring System
The dihydroindazolone ring system can undergo both oxidation and reduction reactions, leading to the formation of aromatic indazoles or further reduced species, respectively.
Oxidation: Aromatization of the dihydroindazole ring is a common transformation, often achieved using various oxidizing agents. This process leads to the formation of the corresponding 1-methyl-1H-indazol-5-ol or its tautomeric form, 1-methyl-1H-indazol-5(4H)-one, depending on the reaction conditions and substituents. A plausible mechanism for the oxidation of similar dihydropyrimidine (B8664642) systems involves interaction with an oxidizing agent, such as phenyliododiacetate, leading to the formation of an aromatic radical that can be further oxidized. mdpi.com
Reduction: The carbonyl group at the 5-position can be reduced to a hydroxyl group using reducing agents like sodium borohydride, resulting in the corresponding alcohol. Further reduction of the ring system can also be achieved under more forcing conditions. For example, the reduction of 1-methyl-5-nitroindazole with stannous chloride in ethanol (B145695) leads to the formation of the corresponding amino derivative, demonstrating the susceptibility of substituents on the ring to reduction. nih.gov
Condensation and Annulation Reactions
The carbonyl group of this compound is a key functional group for condensation and annulation reactions, enabling the construction of more complex heterocyclic systems.
Condensation Reactions: The active methylene group at the C4 position can participate in condensation reactions with aldehydes and ketones. For instance, Knoevenagel condensation with various aromatic aldehydes can yield α,β-unsaturated ketone derivatives. These derivatives are valuable intermediates for further synthetic transformations.
Annulation Reactions: Annulation reactions provide a powerful tool for the synthesis of fused heterocyclic systems. The dihydroindazolone core can serve as a building block for the construction of novel polycyclic compounds. For example, a cascade hexadehydro-Diels–Alder (HDDA)/[3 + 2] cycloaddition reaction has been described for the efficient construction of fully substituted 2,3-dihydro-1H-indazole scaffolds. researchgate.net While this example does not directly involve the 5-oxo functionality, it highlights the potential of the indazole ring system in annulation strategies.
Regioselective 1,3-Dipolar Cycloaddition Reactions
1,3-Dipolar cycloaddition reactions are powerful methods for the construction of five-membered heterocyclic rings. wikipedia.org In the context of dihydroindazolone derivatives, these reactions can be employed to introduce new ring systems with high regioselectivity.
Azomethine ylides, generated in situ from isatins and α-amino acids, have been shown to undergo efficient three-component 1,3-dipolar cycloaddition reactions with various dipolarophiles. mdpi.comnih.gov This strategy allows for the synthesis of functionalized N-fused pyrrolidinyl spirooxindoles with excellent diastereoselectivities. mdpi.comnih.gov While not directly demonstrated on the this compound system, the principles of this methodology could be adapted. For example, the carbonyl group at C5 could potentially be converted into a suitable dipolarophile, or the pyrazole ring itself could act as a 1,3-dipole under specific conditions.
The regioselectivity of these reactions is often controlled by the electronic and steric properties of both the 1,3-dipole and the dipolarophile. wikipedia.orgyoutube.com For instance, the cycloaddition of diphenylnitrilimine to Sc3N@Ih-C80 proceeds in a highly regioselective manner to afford a pyrazole-ring fused derivative. rsc.org Such high regioselectivity is crucial for the controlled synthesis of complex molecules.
| Dipole | Dipolarophile | Product | Regioselectivity | Reference |
| Azomethine ylide | Maleimides | N-fused pyrrolidinyl spirooxindoles | High | mdpi.comnih.gov |
| Nitrile imines | Donor–acceptor cyclopropanes | Pyrazolo[3,4-d]pyridazines | High | nih.gov |
| Diphenylnitrilimine | Sc3N@Ih-C80 | Pyrazole-ring fused fullerene | High | rsc.org |
Aromatization Pathways for Dihydroindazole Intermediates
The aromatization of dihydroindazole intermediates is a key step in the synthesis of many biologically active indazole derivatives. This transformation can be achieved through various methods, often involving oxidation.
The oxidation of 4,7-dihydroazolo[1,5-a]pyrimidines has been studied, revealing that the reaction can lead to aromatization while preserving certain functional groups. mdpi.com In the context of this compound, oxidation would lead to the formation of 1-methyl-1H-indazol-5-ol. The choice of oxidizing agent and reaction conditions is crucial to control the outcome and avoid unwanted side reactions.
Silver(I)-mediated intramolecular oxidative C–H bond amination has been reported as a method for the synthesis of 1H-indazoles, demonstrating a direct pathway to the aromatic system. nih.govacs.org This approach highlights the potential for direct conversion of appropriately substituted precursors to the aromatic indazole core.
Mechanistic Studies of Tautomerism and Isomerization in the Indazolone System
The indazolone system can exist in different tautomeric forms, and understanding the factors that govern their relative stabilities is crucial for predicting their reactivity and biological activity. rsc.orgpsu.edu
For the related 1,5,6,7-tetrahydro-4H-indazol-4-one scaffold, computational studies have shown that the N1-H tautomer is generally the most stable form. nih.govresearchgate.net The relative stability of the tautomers can be influenced by the solvent, substituents, and the formation of intramolecular hydrogen bonds. nih.gov In the case of this compound, the presence of the methyl group at the N1 position fixes the tautomeric form of the pyrazole ring, but tautomerism involving the keto-enol equilibrium of the cyclohexenone part of the molecule is still possible.
Theoretical calculations, such as those using density functional theory (DFT), are valuable tools for studying the tautomerism of these systems. researchgate.netnih.gov For example, B3LYP/6-311++G(d,p) calculations have been used to determine the relative stabilities of 1- and 2-substituted indazole isomers. nih.govacs.org Such studies provide insights into the electronic structure and reactivity of the different tautomers and isomers.
Advanced Computational and Theoretical Investigations of 1 Methyl 6,7 Dihydro 1h Indazol 5 4h One
Quantum Chemical Approaches for Electronic Structure and Reactivity
Quantum chemical methods are fundamental in elucidating the intrinsic properties of 1-methyl-6,7-dihydro-1H-indazol-5(4H)-one at the atomic level. These calculations offer a detailed picture of the molecule's electronic landscape and reactivity.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties
Density Functional Theory (DFT) stands as a cornerstone for the computational investigation of molecular systems. For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are utilized to determine its most stable three-dimensional structure. nih.govacs.org This geometry optimization process minimizes the energy of the molecule, providing precise information on bond lengths, bond angles, and dihedral angles.
Once the optimized geometry is obtained, a wealth of electronic properties can be calculated. These include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. The MEP map visually represents the charge distribution, highlighting electrophilic and nucleophilic sites within the molecule, which is invaluable for predicting how it might interact with other chemical species.
Table 1: Hypothetical DFT-Calculated Geometric and Electronic Parameters for this compound
| Parameter | Value |
| Optimized Bond Lengths (Å) | |
| N1-N2 | 1.38 |
| N1-C7a | 1.39 |
| C3-C3a | 1.45 |
| C5=O | 1.23 |
| **Optimized Bond Angles (°) ** | |
| N2-N1-C7a | 110.5 |
| C4-C5-C6 | 118.2 |
| Electronic Properties | |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 4.7 eV |
| Dipole Moment | 3.5 D |
Ab Initio and Semi-Empirical Calculations for Thermodynamic Stability and Reaction Pathways
Beyond DFT, other quantum chemical methods are employed to explore the thermodynamic landscape of this compound. Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a rigorous, first-principles approach to calculating the molecule's energy and thermodynamic properties like enthalpy of formation. nih.govnist.govnih.gov These methods are computationally intensive but offer a high degree of accuracy. They are particularly useful for studying reaction mechanisms and determining the energy barriers of potential reaction pathways. nist.govresearchgate.netnih.gov
Semi-empirical methods, such as AM1, offer a computationally less expensive alternative. nih.govresearchgate.net While not as precise as ab initio or DFT methods, they are well-suited for preliminary explorations of large molecular systems or for providing initial geometries for more advanced calculations. For this compound, these calculations can yield valuable information on its relative thermodynamic stability compared to its isomers or tautomers. nih.govnih.gov
Conformational Landscape and Energy Profile Analysis
The six-membered dihydro-pyridazone ring in this compound is not planar, leading to the possibility of multiple conformations. A thorough conformational analysis is essential to identify the most stable conformers and to understand the energy barriers between them. researchgate.netnih.govmdpi.comamanote.com
This analysis is typically performed by systematically rotating the rotatable bonds in the molecule and calculating the energy of each resulting conformation. The results are often visualized as a potential energy surface, which maps the energy as a function of the rotational angles. The low-energy regions on this surface correspond to stable conformers. This information is critical as the biological activity and reactivity of a molecule can be highly dependent on its three-dimensional shape. For instance, studies on similar heterocyclic systems have revealed that different conformers can exhibit distinct biological activities. researchgate.net
Computational Prediction of Spectroscopic Signatures (e.g., NMR Chemical Shifts via GIAO)
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be used to validate experimental findings or to aid in the interpretation of complex spectra. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a highly effective approach for calculating NMR chemical shifts. acs.orgnih.govrsc.orgnih.govmdpi.com
By calculating the magnetic shielding tensors for each nucleus in this compound, it is possible to predict the ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. mdpi.com These predicted spectra can be compared with experimental data to confirm the structure of the synthesized compound. Discrepancies between the calculated and experimental shifts can point to the presence of different tautomers, conformers, or solvent effects. nih.gov
Table 2: Hypothetical GIAO-DFT Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C3 | 140.2 |
| C3a | 122.5 |
| C4 | 38.1 |
| C5 | 195.8 |
| C6 | 25.4 |
| C7 | 21.9 |
| C7a | 150.3 |
| N-CH₃ | 35.7 |
Exploration of Dynamic Behavior through Molecular Dynamics Simulations
While quantum chemical calculations provide a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a way to explore its dynamic behavior over time. nih.govacs.org MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing researchers to observe its movements and conformational changes at a given temperature.
For this compound, MD simulations can be used to study its flexibility, the stability of its different conformations in various solvents, and its interactions with other molecules, such as water or biological macromolecules. nih.gov These simulations can reveal how the molecule might behave in a biological system, providing insights into its potential as a drug candidate. For example, MD simulations have been used to assess the stability of heterocyclic compounds within the binding pockets of proteins. acs.org
Hirshfeld Surface Analysis for Quantitative Assessment of Intermolecular Contacts
Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions in the crystalline state. nih.govresearchgate.netmdpi.comcrystalexplorer.netresearchgate.net By partitioning the crystal electron density among the molecules, a unique surface is generated for each molecule. crystalexplorer.net This surface can be color-coded to map different properties, such as the normalized contact distance (d_norm), which highlights regions of close intermolecular contact.
Table 3: Hypothetical Hirshfeld Surface Analysis Data for this compound
| Intermolecular Contact | Contribution (%) |
| H···H | 45.2 |
| O···H/H···O | 28.5 |
| C···H/H···C | 15.8 |
| N···H/H···N | 8.3 |
| Other | 2.2 |
Strategic Synthetic Applications of 1 Methyl 6,7 Dihydro 1h Indazol 5 4h One As a Key Synthon
Construction of Diverse Heterocyclic Scaffolds from the Indazolone Precursor
The reactive ketone and adjacent methylene (B1212753) group of 1-methyl-6,7-dihydro-1H-indazol-5(4H)-one make it an ideal starting point for the construction of various new heterocyclic systems. The core structure can be elaborated through condensation and addition reactions, leading to novel molecular frameworks.
A key transformation involves the addition of organometallic reagents to the C5-ketone. For instance, in a parallel synthesis of a related isomer, 2-methyl-2,4,6,7-tetrahydro-indazol-5-one, the addition of a lithiated indole (B1671886) derivative to the carbonyl group, followed by acid-catalyzed dehydration, yields a 5-(1H-indol-2-yl) substituted dihydroindazole. researchgate.net This reaction demonstrates how the indazolone can be used to link the indazole core to other important heterocyclic motifs, creating complex scaffolds for biological screening. researchgate.net
The active methylene group at the C4 position can participate in condensation reactions. For example, Knoevenagel condensation with various aldehydes can introduce new substituents, which can then be used in subsequent cyclization reactions. A similar scaffold, 1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one, readily undergoes condensation with aldehydes at the C5 methylene position to yield benzylidene derivatives. nih.gov This type of reaction transforms the indazolone into a conjugated system, opening up possibilities for Michael additions and other transformations to build new rings.
Precursor for Indazole-Fused Systems
The inherent structure of this compound is perfectly suited for the annulation of additional rings, leading to complex, polycyclic indazole-fused systems. These fused heterocycles are of great interest in medicinal chemistry due to their rigid structures, which can allow for precise interactions with biological targets.
One of the most powerful methods for this purpose is the Friedländer annulation , which involves the reaction of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. The indazolone can serve as the methylene component. By reacting it with an appropriately substituted o-aminobenzaldehyde, a pyrazolo[4,3-c]quinoline ring system can be constructed. These fused systems are investigated for various biological activities, including as anti-inflammatory agents. nih.govnih.gov
Another strategy involves building a new ring via cycloaddition reactions. The 5-(1H-indol-2-yl)-2-methyl-6,7-dihydro-2H-indazole, synthesized from the corresponding indazolone, undergoes a regioselective Diels-Alder reaction with ethyl cis-beta-cyanoacrylate. researchgate.net This reaction leads to the formation of a complex, fused indazolo[5,4-a]pyrrolo[3,4-c]carbazole-4-one system, demonstrating the utility of the indazolone as a scaffold for creating highly complex polycyclic architectures. researchgate.net
Furthermore, the indazolone can be a precursor to pyrazolo[4,3-h]quinazolines . These structures are often synthesized by first constructing a pyrimidine (B1678525) ring onto the indazole core. This can be achieved by reacting the ketone with a reagent like urea (B33335) or thiourea (B124793) in the presence of a suitable catalyst, followed by further modifications. Such fused systems have been identified as potent inhibitors of cyclin-dependent kinases (CDKs). nih.gov
| Fused System | Synthetic Strategy | Potential Application | Reference |
| Pyrazolo[4,3-c]quinoline | Friedländer Annulation | Anti-inflammatory | nih.govnih.gov |
| Indazolo[5,4-a]pyrrolo[3,4-c]carbazole | Diels-Alder Reaction | Kinase Inhibition | researchgate.net |
| Pyrazolo[4,3-h]quinazoline | Pyrimidine Annulation | CDK Inhibition (Anticancer) | nih.gov |
| Pyrazolo[1,5-a]pyrimidine | Condensation with 1,3-bielectrophiles | Kinase Inhibition | nih.govnih.gov |
Derivatization for Structure-Activity Relationship (SAR) Studies of Analogs
The ability to easily generate a library of related compounds (analogs) from a common core structure is essential for modern drug discovery. This process, known as Structure-Activity Relationship (SAR) studies, helps chemists understand how different parts of a molecule contribute to its biological activity. This compound is an excellent scaffold for such studies.
In the development of human neutrophil elastase (HNE) inhibitors, the closely related 1,5,6,7-tetrahydro-4H-indazol-4-one core was used. nih.gov Scientists synthesized a series of analogs by introducing various substituents and observed how these changes affected the inhibitory potency. The study revealed that different groups on the indazole nitrogen and other positions significantly impacted the compound's effectiveness, with some analogs showing inhibitory constants (Ki) in the low nanomolar range. nih.gov
Similarly, in the discovery of CDK4/6 inhibitors based on the 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline scaffold, extensive SAR studies were performed. nih.gov Starting from a core structure derivable from the indazolone, researchers systematically modified different positions of the molecule. For example, various amine substituents were introduced, and their effects on kinase selectivity and anti-proliferative activity in cancer cell lines were measured. This systematic derivatization led to the identification of a compound with an IC50 value of 0.01 µM against CDK4. nih.gov
The findings from these studies highlight the importance of the indazolone scaffold in allowing for the systematic exploration of chemical space around a privileged core structure.
Applications in the Synthesis of Specific Enzyme or Receptor Ligands
The indazole moiety and its derivatives are recognized as "privileged structures" in medicinal chemistry, meaning they are capable of binding to a variety of biological targets with high affinity. The this compound scaffold has been instrumental in the development of potent and selective ligands for several enzymes and receptors.
Kinase Inhibitors: A significant application of this synthon is in the development of protein kinase inhibitors, which are crucial in cancer therapy.
CDK4/6 Inhibitors: As mentioned, derivatives of pyrazolo[4,3-h]quinazolines, which can be synthesized from the indazolone core, have been identified as potent and selective inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6). nih.gov These kinases are key regulators of the cell cycle, and their inhibition can halt the proliferation of cancer cells.
Polo-like Kinase 1 (Plk1) Inhibitors: The 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline class of compounds also emerged from screening campaigns as potent inhibitors of Plk1, another critical regulator of mitosis. researchgate.net Optimization of this scaffold led to the discovery of highly specific ATP-competitive inhibitors with sub-micromolar activity in cancer cell lines. researchgate.net
Multi-Targeted Kinase Inhibitors: A derivative of an indazolo[5,4-a]pyrrolo[3,4-c]carbazole, synthesized from a related indazolone, was found to be a potent, orally active inhibitor of multiple receptor tyrosine kinases involved in tumor angiogenesis, including TIE-2, VEGF-R, and FGF-R1. researchgate.net
Other Enzyme Inhibitors:
Human Neutrophil Elastase (HNE) Inhibitors: The 1,5,6,7-tetrahydro-4H-indazol-4-one core is the basis for a series of potent HNE inhibitors. nih.gov HNE is a serine protease implicated in inflammatory diseases, and its inhibition is a valuable therapeutic strategy. The synthesized indazolone derivatives displayed Ki values in the low nanomolar range, demonstrating their potential for treating diseases involving excessive HNE activity. nih.gov
| Target Enzyme/Receptor | Resulting Scaffold | Therapeutic Area | Reference |
| CDK4/6 | Pyrazolo[4,3-h]quinazoline | Cancer | nih.gov |
| Polo-like Kinase 1 (Plk1) | Pyrazolo[4,3-h]quinazoline | Cancer | researchgate.net |
| TIE-2, VEGF-R, FGF-R1 | Indazolo[5,4-a]pyrrolo[3,4-c]carbazole | Cancer (Angiogenesis) | researchgate.net |
| Human Neutrophil Elastase (HNE) | Tetrahydro-indazol-4-one | Inflammation | nih.gov |
Development of Advanced Organic Synthesis Methodologies
The reactivity of this compound also lends itself to the exploration and development of modern synthetic methodologies that prioritize efficiency, atom economy, and environmental sustainability.
Multicomponent Reactions (MCRs): The indazolone is an ideal candidate for use in multicomponent reactions, where three or more reactants combine in a single step to form a complex product. The Hantzsch pyridine (B92270) synthesis is a classic MCR that combines an aldehyde, two equivalents of a β-keto ester, and an ammonia (B1221849) source. wikipedia.orgorganic-chemistry.org The indazolone, with its β-keto-enol tautomerism, can act as the β-dicarbonyl equivalent. Reacting this compound with an aldehyde and an ammonia source could, in principle, lead to the one-pot synthesis of complex, fused dihydropyridine (B1217469) and pyridine systems, offering a rapid route to novel heterocyclic libraries. nih.gov
Metal-Catalyzed Cross-Coupling and C-H Amination: Modern synthetic chemistry relies heavily on metal-catalyzed reactions to form bonds that were previously difficult to make. While not starting from the indazolone itself, advanced methods for indazole synthesis, such as silver-mediated intramolecular C-H amination, showcase the ongoing development in this area. nih.gov The functional handles on the this compound scaffold make it a suitable substrate for derivatization using established cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to attach various aryl or heteroaryl groups, thereby contributing to the development of efficient synthetic routes to complex drug-like molecules. researchgate.net
The study of the fundamental properties of this scaffold, such as its tautomeric equilibrium, also contributes to a deeper understanding of its reactivity, which is crucial for designing new synthetic transformations. researchgate.net
Prospective Research Directions and Uncharted Avenues for 1 Methyl 6,7 Dihydro 1h Indazol 5 4h One Chemistry
Development of More Sustainable and Efficient Synthetic Routes
The advancement of green chemistry offers a mandate to develop synthetic pathways that are not only efficient but also environmentally benign. researchgate.netdoabooks.org Future research should prioritize the development of sustainable methods for the synthesis of 1-methyl-6,7-dihydro-1H-indazol-5(4H)-one, moving beyond classical condensation reactions which may involve harsh conditions or hazardous reagents.
Key avenues for exploration include:
Multicomponent Reactions (MCRs): Designing one-pot syntheses where multiple starting materials react to form the target compound can significantly reduce waste, time, and energy consumption. unigoa.ac.in An MCR approach could potentially construct the bicyclic indazolone core in a single, highly atom-economical step.
Catalytic Approaches: The use of reusable, non-toxic catalysts is a cornerstone of green chemistry. rsc.org Research could focus on employing solid-supported acid or metal catalysts to facilitate the cyclization steps, allowing for easier purification and catalyst recycling.
Alternative Energy Sources: Investigating the use of microwave irradiation or mechanochemical methods, such as ball milling, could lead to dramatically reduced reaction times and solvent-free conditions. unigoa.ac.in
Green Solvents: Replacing traditional organic solvents with biodegradable and non-toxic alternatives like water, ionic liquids, or bio-derived solvents such as Cyrene™, is crucial for reducing the environmental impact of the synthesis. nih.govfrontiersin.orgnih.gov
Photochemical Synthesis: Photochemical cyclization has been reported as a rapid and efficient method for constructing some indazolone skeletons in aqueous media at room temperature, representing a promising sustainable strategy. nih.govresearchgate.netorganic-chemistry.org
| Sustainable Strategy | Potential Advantage for Synthesis | Example Principle |
| Multicomponent Reactions | Increased atom economy, reduced steps and waste. | Biginelli or Hantzsch-type reactions adapted for the indazolone core. |
| Heterogeneous Catalysis | Easy catalyst separation and recycling, milder reaction conditions. | Using zeolite or polymer-supported catalysts for cyclocondensation. |
| Mechanochemistry | Solvent-free conditions, enhanced reaction rates. | High-speed ball milling of reactants to induce solid-state reaction. unigoa.ac.in |
| Biodegradable Solvents | Reduced environmental toxicity and pollution. | Employing water or Cyrene™ as the reaction medium. nih.gov |
| Photochemistry | Mild, room-temperature conditions, high efficiency. | ortho-nitrobenzyl alcohol derivatives as precursors for light-induced cyclization. nih.govresearchgate.net |
Exploration of Novel Chemical Transformations
The structural features of this compound—specifically the ketone, the adjacent active methylene (B1212753) group, and various C-H bonds—offer multiple sites for derivatization. Future research should systematically explore the reactivity of this scaffold to generate novel analogs.
Functionalization of the Carbonyl Group: The ketone at the C5 position is a prime target for a wide range of classical carbonyl chemistry, including reductive amination, Wittig reactions, and the formation of hydrazones or oximes. These transformations would install diverse functional groups, significantly expanding the chemical space around the core structure.
Reactions at the C4 Methylene Position: The protons on the C4 carbon, being alpha to the carbonyl group, are expected to be acidic. This allows for a variety of alpha-functionalization reactions, such as alkylations, aldol condensations, and Knoevenagel condensations, providing a straightforward route to C4-substituted derivatives.
C-H Activation and Functionalization: A frontier area of research would be the application of transition-metal-catalyzed C-H activation to directly functionalize the otherwise inert C-H bonds on both the carbocyclic and heterocyclic rings. nih.govscielo.br This modern synthetic tool bypasses the need for pre-functionalized substrates, offering a highly efficient and atom-economical way to introduce aryl, alkyl, or other groups at specific positions. researchgate.net For example, a directing group strategy could enable regioselective functionalization at the C7 position.
Advanced Spectroscopic Characterization Techniques
While standard 1H and 13C NMR are routine for structural confirmation, a deeper and more precise understanding of the electronic and conformational properties of this compound and its derivatives requires more advanced spectroscopic techniques.
Two-Dimensional (2D) NMR Spectroscopy: Comprehensive 2D NMR studies, including COSY, HSQC, and HMBC experiments, are essential for the unambiguous assignment of all proton and carbon signals, especially for complex derivatives resulting from the transformations described above. semanticscholar.orgipb.ptresearchgate.net
Multinuclear NMR: 15N NMR spectroscopy can provide invaluable insight into the electronic environment of the pyrazole (B372694) ring. nih.gov Variations in 15N chemical shifts upon substitution or complexation can reveal details about tautomeric forms, hydrogen bonding, and electronic distribution within the heterocycle. researchgate.netresearchgate.net
Solid-State NMR (ssNMR): Characterization in the solid state can reveal structural features that are not apparent in solution. Solid-state 13C and 15N NMR can be used to study polymorphism, intermolecular interactions in the crystal lattice, and to resolve ambiguities regarding tautomeric forms that may exist in the solid phase. researchgate.netnih.gov
Chiral NMR Spectroscopy: For the development of enantioselective syntheses or transformations, the use of chiral solvating agents or probes in conjunction with NMR, particularly 19F NMR for fluorine-tagged derivatives, can be a powerful tool for determining enantiomeric excess. acs.org
Deeper Insights from High-Level Computational Modeling
Computational chemistry provides a powerful lens for predicting and rationalizing the chemical behavior of molecules. High-level computational modeling can guide experimental work, saving time and resources.
Density Functional Theory (DFT) Studies: DFT calculations can be employed to investigate the molecule's geometry, electronic structure, and thermodynamic stability. nih.gov Such studies can predict the most stable tautomeric and conformational forms and rationalize the regioselectivity of chemical reactions, such as the C-H functionalization proposed in section 7.2. beilstein-journals.orgnih.govelsevierpure.com
Prediction of Spectroscopic Properties: The Gauge-Invariant Atomic Orbital (GIAO) method, often used with DFT, allows for the accurate prediction of NMR chemical shifts (1H, 13C, 15N). nih.govacs.orgresearchgate.netresearchgate.net Comparing calculated shifts with experimental data provides a robust method for structural verification of new compounds. youtube.com
Reaction Mechanism Investigation: Computational modeling can be used to map out the potential energy surfaces of proposed reactions. By calculating the energies of transition states and intermediates, researchers can elucidate reaction mechanisms and predict which pathways are most favorable, guiding the optimization of reaction conditions. mdpi.com
| Computational Method | Application to the Target Compound | Expected Insight |
| DFT Geometry Optimization | Determine the lowest energy conformation and tautomeric form. | Predict molecular structure and relative stability. beilstein-journals.org |
| GIAO-DFT NMR Calculations | Predict 1H, 13C, and 15N chemical shifts. | Aid in the assignment of experimental NMR spectra and confirm structures. researchgate.netresearchgate.net |
| Transition State Searching | Model reaction pathways for proposed chemical transformations. | Elucidate reaction mechanisms and predict product selectivity. mdpi.com |
| Molecular Docking | Simulate binding of derivatives to biological targets. | Predict potential biological activity and guide medicinal chemistry efforts. nih.gov |
Expanding Synthetic Utility to New Chemical Classes
The ultimate goal of exploring the chemistry of this compound is to utilize it as a versatile building block for the synthesis of new chemical classes with potentially valuable properties.
Scaffold for Medicinal Chemistry: The indazole nucleus is a "privileged scaffold" in drug discovery. The functional handles on the target molecule can be used to generate libraries of diverse compounds for biological screening. For instance, related tetrahydro-indazolones have been investigated as potent inhibitors of human neutrophil elastase (HNE), an important target in inflammatory diseases. nih.gov Derivatives could be screened for activity against various targets, including kinases, proteases, and G-protein coupled receptors.
Synthesis of Fused Heterocyclic Systems: The ketone and pyrazole ring system can serve as a platform for constructing more complex, polycyclic molecules. Annulation reactions, where a new ring is built onto the existing scaffold, could lead to novel fused systems such as pyrazolo-diazepines, pyrazolo-quinolines, or other unique heterocyclic combinations. nih.govresearchgate.netktu.eduktu.edu These new systems would possess distinct three-dimensional shapes and electronic properties, making them attractive for applications in materials science and medicinal chemistry.
By systematically pursuing these research directions, the scientific community can fully map the chemical landscape of this compound, transforming it from a simple heterocyclic ketone into a valuable platform for innovation in synthesis, medicine, and materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
